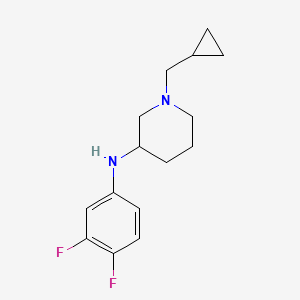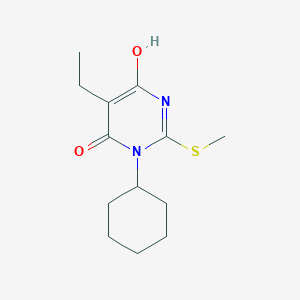
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.
Wirkmechanismus
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA transaminase, 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been shown to increase the expression of GABA receptors and reduce the expression of glutamate receptors, which are involved in excitatory neurotransmission. 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine is also orally bioavailable and has good pharmacokinetic properties, making it suitable for use in animal models and potentially in human clinical trials. However, one limitation of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine. One area of interest is the use of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine in combination with other drugs or therapies for the treatment of neurological disorders. Another area of interest is the development of longer-acting formulations of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine to reduce the need for frequent dosing. Additionally, further research is needed to determine the safety and efficacy of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine in human clinical trials for the treatment of neurological disorders.
Synthesemethoden
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine can be synthesized using a multistep process involving the reaction of several chemical intermediates. One common method involves the reaction of 3,4-difluorophenylacetonitrile with cyclopropylmethylamine to form the intermediate 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)acetamide. This intermediate is then treated with sodium hydride and 1,3-dibromopropane to form 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been extensively studied in preclinical models for the treatment of various neurological disorders. In animal models of epilepsy, 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been shown to reduce seizure activity and increase the threshold for seizure induction. It has also been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2/c16-14-6-5-12(8-15(14)17)18-13-2-1-7-19(10-13)9-11-3-4-11/h5-6,8,11,13,18H,1-4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWOEFPKJKNIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6008056.png)
![2-(2-methoxyethyl)-6-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6008063.png)

![7-(azepan-1-ylacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008083.png)

![3-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6008091.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6008096.png)
![N-(4-fluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008100.png)
![N-(2,3-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008104.png)
![[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone](/img/structure/B6008118.png)
![1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6008139.png)
![N-(3,4-dimethoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B6008145.png)
![4,7,7-trimethyl-N-(4-methyl-1-piperazinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6008150.png)